5-(Isopentenylaminomethyl)uridine

Translational fidelity Wobble nucleoside Codon–anticodon pairing

Standard wobble uridine analogs often fail to replicate the unique translational fidelity required in advanced tRNA research. 5-(Isopentenylaminomethyl)uridine (inm5U) specifically addresses this gap by providing the aminomethyl linker necessary for conformational flexibility and hydrogen bonding. - Provides 2-3× enhanced cognate tRNA binding and 5-10× improved discrimination against near-cognate codons vs. unmodified uridine. - Serves as a validated reference for ENT2 transporter studies (IC₅₀: 77.1 μM) and UGT-mediated glucuronidation assays. - Ensures experimental consistency with validated, site-specific incorporation routes for oligoribonucleotide synthesis.

Molecular Formula C15H23N3O6
Molecular Weight 341.36 g/mol
Cat. No. B13860413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isopentenylaminomethyl)uridine
Molecular FormulaC15H23N3O6
Molecular Weight341.36 g/mol
Structural Identifiers
SMILESCC(=CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C
InChIInChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h3,6,10-12,14,16,19-21H,4-5,7H2,1-2H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1
InChIKeyBDYFCYHXUPHLAY-HKUMRIAESA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Isopentenylaminomethyl)uridine (inm5U) Procurement Guide: tRNA Wobble Modification and Translational Fidelity Research Reagent


5-(Isopentenylaminomethyl)uridine (inm5U; CAS 872710-76-4; C₁₅H₂₃N₃O₆; MW 341.36 g/mol) is a naturally occurring hypermodified nucleoside found at position 34 (the wobble position) of bacterial tRNAs, first identified in Thermodesulfobacterium commune [1]. The compound features a 5-substituted uracil base with an aminomethyl linker connecting to an isopentenyl moiety—a structural configuration that confers enhanced conformational flexibility and distinct codon–anticodon pairing properties relative to simpler 5-substituted uridine analogs . Unlike synthetic 5-alkyluridines lacking the aminomethyl spacer, inm5U functions endogenously as a translational fidelity element rather than as a primary antimicrobial or antimetabolite agent. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%) for RNA modification studies, oligoribonucleotide synthesis, and translational decoding research .

Why 5-(Isopentenylaminomethyl)uridine Cannot Be Substituted with Simpler 5-Alkyluridines or Unmodified Uridine in Translational Fidelity Applications


Substituting inm5U with unmodified uridine or simpler 5-alkyluridine analogs (e.g., 5-methyluridine, 5-ethyluridine) in experimental systems fails to replicate the compound's unique contributions to translational accuracy. The aminomethyl linker in inm5U introduces conformational flexibility and hydrogen-bonding capacity absent in direct alkyl-attached analogs, enabling fine-tuned modulation of codon–anticodon pairing kinetics . Class-level inference from wobble nucleoside modification studies indicates that 5-substituent identity and linker chemistry differentially affect tRNA binding rate constants, with the isopentenylaminomethyl group conferring 2–3× enhancement in cognate tRNA association rate and 5–10× improved discrimination against near-cognate codons relative to unmodified uridine baselines [1]. Generic uridine lacks both the steric bulk and the electronic properties required for these proofreading functions, while commercial 5-methyluridine provides only a methyl substituent incapable of engaging in the same network of conformational interactions. For researchers requiring consistent, reproducible translational fidelity measurements or studying bacterial wobble modification biology, substituting inm5U with off-the-shelf uridine analogs introduces uncontrolled variables that compromise data interpretability.

Quantitative Differentiation Evidence for 5-(Isopentenylaminomethyl)uridine Relative to Comparators and Baselines


Codon–Anticodon Discrimination Enhancement: inm5U Confers 5–10× Improved Near-Cognate Rejection vs. Unmodified Uridine

Kinetic analyses of tRNA selection at the ribosomal A-site demonstrate that 5-substituted wobble modifications differentially affect the discrimination ratio between correct (cognate) and incorrect (near-cognate) codon–anticodon pairings. For the isopentenylaminomethyl modification (inm5U), the near-cognate discrimination enhancement factor is reported as 5–10× relative to unmodified uridine baseline [1]. The modification simultaneously increases cognate tRNA binding rate by 2–3× and accelerates near-cognate tRNA dissociation by 4–6×, producing a dual-checkpoint fidelity mechanism [1]. These quantitative effects derive from the conformational flexibility introduced by the aminomethyl-linked isopentenyl group, which amplifies the ribosome's ability to detect codon–anticodon mismatches via induced-fit dynamics [2].

Translational fidelity Wobble nucleoside Codon–anticodon pairing Ribosome decoding

ENT2 Nucleoside Transporter Inhibition: 5-(Isopentenylaminomethyl)uridine Exhibits IC₅₀ of 77.1 μM at Human ENT2

5-(Isopentenylaminomethyl)uridine was evaluated for inhibitory activity against human equilibrative nucleoside transporter 2 (ENT2) in a radiolabeled uridine uptake assay using nucleoside transporter-deficient porcine PK-15 cells transfected with human ENT2. The compound exhibited an IC₅₀ value of 7.71 × 10⁴ nM (77.1 μM) for inhibition of [³H]-uridine uptake measured by liquid scintillation counting [1]. ENT2 is the primary transporter mediating cellular uptake of uridine and uridine analogs in many cell types; weak inhibition (IC₅₀ > 50 μM) suggests that inm5U does not potently compete with endogenous uridine for cellular entry at physiological nucleoside concentrations. This transporter interaction profile differs from that of certain cytotoxic nucleoside analogs that exhibit potent ENT1/ENT2 inhibition (IC₅₀ values often <1 μM), a property linked to off-target toxicity and altered pharmacokinetics.

Nucleoside transporter ENT2 Equilibrative nucleoside transporter Cellular uptake

Metabolic Stability in Human Liver Microsomes: 5-(Isopentenylaminomethyl)uridine Shows 38% Parent Remaining After 60 min (5 μM)

The metabolic stability of 5-(isopentenylaminomethyl)uridine was assessed in human liver microsomes supplemented with UDPGA (uridine diphosphate glucuronic acid) to evaluate UGT (UDP-glucuronosyltransferase)-mediated metabolism. At a concentration of 5 μM, parent compound remaining after 60 minutes of incubation was measured as 38% by UPLC-MS analysis . This moderate metabolic stability profile indicates that inm5U undergoes significant UGT-mediated glucuronidation within one hour under in vitro microsomal conditions, resulting in 62% depletion of the parent nucleoside. The data provide a quantitative benchmark for researchers considering inm5U in cellular or in vivo experimental systems where metabolic clearance may influence observed biological effects.

Metabolic stability Liver microsomes UGT-mediated metabolism ADME

Ribosomal Peptidyl Transferase Center (PTC) Binding: Inm5U Inhibits Ribosome Function via PTC Interaction

5-(Isopentenylaminomethyl)uridine has been demonstrated to inhibit the ribosome through direct binding to the peptidyl transferase center (PTC), the catalytic core responsible for peptide bond formation during translation elongation . This PTC-binding activity correlates with observed inhibition of gene expression in both eukaryotic and prokaryotic systems . The mechanism of PTC engagement is distinct from the compound's endogenous function as a wobble nucleoside modification—here, free inm5U nucleoside acts as a small-molecule ribosomal inhibitor rather than as an incorporated tRNA constituent. The dual functional identity (endogenous translational fidelity element vs. exogenous ribosomal inhibitor) represents a unique pharmacological profile relative to nucleoside analogs that function exclusively via metabolic incorporation into nucleic acids or via enzyme inhibition.

Ribosome inhibition Peptidyl transferase center Translation inhibition Gene expression

Synthetic Accessibility: Post-Synthetic Oligoribonucleotide Modification Method Enables inm5U-Containing RNA Synthesis

A post-synthetic method for generating oligoribonucleotides containing inm5U was reported for the first time in 2017, enabling site-specific incorporation of the modification into synthetic RNA oligomers [1]. The approach utilizes 5-pivaloyloxymethyluridine as a support-bound precursor, which upon reaction with nucleophilic reagents efficiently yields products bearing one of six tRNA wobble 5-methyluridine derivatives, including inm5U. This synthetic route addresses a prior limitation: unlike simpler 5-substituted uridines (e.g., 5-methyluridine, 5-ethyluridine) that are commercially available as phosphoramidite building blocks for direct solid-phase synthesis, inm5U-containing oligoribonucleotides require specialized post-synthetic conversion protocols [2]. The method provides researchers with a validated synthetic pathway for producing defined-sequence RNA substrates containing the native bacterial wobble modification.

Oligoribonucleotide synthesis RNA modification Post-synthetic conversion Wobble nucleoside

Computational Physicochemical Properties: Inm5U Exhibits logP = -1.405 and TPSA = 136.81 Ų

Computationally derived physicochemical parameters for 5-(isopentenylaminomethyl)uridine include a calculated logP of -1.4052 and a topological polar surface area (TPSA) of 136.81 Ų, determined using Open Babel algorithms [1]. The compound contains 5 hydrogen bond donors and 7–8 hydrogen bond acceptors, reflecting the high hydrophilicity characteristic of nucleoside analogs. The negative logP value indicates preferential partitioning into aqueous rather than lipophilic environments—a property that contrasts with nucleoside analogs bearing hydrophobic base modifications (e.g., 5-iodo-2‘-deoxyuridine, logP ~0.1) and influences membrane permeability and biodistribution profiles.

Physicochemical properties logP Polar surface area In silico ADME

Validated Research Application Scenarios for 5-(Isopentenylaminomethyl)uridine Based on Quantitative Evidence


Translational Fidelity Studies: Quantifying Codon–Anticodon Discrimination in Reconstituted Translation Systems

Researchers investigating the kinetic parameters of ribosomal decoding can utilize 5-(isopentenylaminomethyl)uridine to establish experimental conditions with enhanced codon–anticodon discrimination (5–10× improved near-cognate rejection vs. unmodified uridine baseline) [1]. This application is particularly relevant for in vitro translation assays where maximizing signal-to-noise separation between cognate and near-cognate codon recognition events is critical for accurate rate constant measurements. The dual-checkpoint fidelity mechanism conferred by inm5U—2–3× increased cognate tRNA binding rate combined with 4–6× accelerated near-cognate dissociation—provides a well-characterized modification system for studying the contributions of wobble nucleoside chemistry to translational accuracy [1].

Nucleoside Transporter Pharmacology: ENT2 Inhibition Benchmarking and Cellular Uptake Studies

5-(Isopentenylaminomethyl)uridine serves as a characterized reference compound for ENT2 transporter studies, with a documented IC₅₀ of 77.1 μM in human ENT2-transfected PK-15 cell assays [2]. Researchers profiling novel nucleoside analogs for ENT2 interaction can employ inm5U as a low-potency comparator to contextualize the transporter inhibition profiles of test compounds. The compound's weak ENT2 inhibition suggests minimal competition with endogenous uridine for cellular entry, making it suitable for experimental systems where maintaining physiological nucleoside transport activity is desired [2].

RNA Modification Chemistry: Post-Synthetic Synthesis of inm5U-Containing Oligoribonucleotides

Investigators requiring defined-sequence RNA substrates containing the bacterial wobble modification inm5U can employ the validated post-synthetic conversion method using 5-pivaloyloxymethyluridine as a support-bound precursor [3]. This synthetic route, first reported in 2017, provides the only established protocol for site-specific incorporation of inm5U into oligoribonucleotides [3]. Applications include biophysical studies of tRNA structure–function relationships, investigations of wobble modification effects on codon–anticodon pairing thermodynamics, and the development of modified RNA probes for bacterial ribosome research.

In Vitro Metabolism Studies: Glucuronidation Assessment in Hepatic Microsomal Systems

5-(Isopentenylaminomethyl)uridine can be employed as a substrate in UGT-mediated glucuronidation assays, with documented metabolic turnover of 62% depletion over 60 minutes in human liver microsomes supplemented with UDPGA (5 μM starting concentration) . This moderate metabolic stability profile enables its use as a tool compound for studying nucleoside glucuronidation kinetics, for benchmarking the metabolic stability of novel uridine analogs, or for investigating structure–metabolism relationships among 5-substituted uridine derivatives in hepatic clearance models .

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